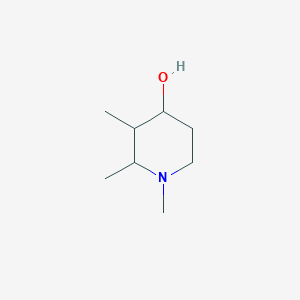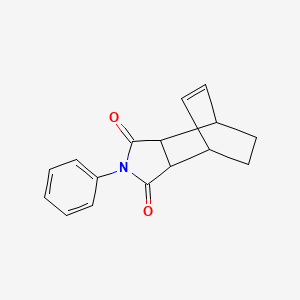![molecular formula C18H17N3S B15012585 4-phenyl-2-[(2E)-2-(1-phenylpropylidene)hydrazinyl]-1,3-thiazole](/img/structure/B15012585.png)
4-phenyl-2-[(2E)-2-(1-phenylpropylidene)hydrazinyl]-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-PHENYL-2-[(2E)-2-(1-PHENYLPROPYLIDENE)HYDRAZIN-1-YL]-1,3-THIAZOLE is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and reactivity.
Méthodes De Préparation
The synthesis of 4-PHENYL-2-[(2E)-2-(1-PHENYLPROPYLIDENE)HYDRAZIN-1-YL]-1,3-THIAZOLE typically involves the reaction of thioamides with hydrazine derivatives under specific conditions. One common method includes the condensation of 4-phenylthiosemicarbazide with 1-phenyl-2-propanone in the presence of an acid catalyst . The reaction is usually carried out at elevated temperatures to facilitate the formation of the thiazole ring.
Analyse Des Réactions Chimiques
4-PHENYL-2-[(2E)-2-(1-PHENYLPROPYLIDENE)HYDRAZIN-1-YL]-1,3-THIAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Industry: It is used in the production of dyes, biocides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-PHENYL-2-[(2E)-2-(1-PHENYLPROPYLIDENE)HYDRAZIN-1-YL]-1,3-THIAZOLE involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic processes. The compound induces oxidative stress in fungal cells, leading to DNA damage and cell death . In cancer cells, it triggers apoptosis through the activation of specific signaling pathways .
Comparaison Avec Des Composés Similaires
4-PHENYL-2-[(2E)-2-(1-PHENYLPROPYLIDENE)HYDRAZIN-1-YL]-1,3-THIAZOLE is unique due to its specific chemical structure, which imparts distinct biological activities. Similar compounds include:
4-Phenyl-1,3-thiazol-2-yl hydrazine: Known for its antifungal properties.
1-Phenyl-2-(1-phenylethylidene)hydrazine: Exhibits antimicrobial activity.
Thiazole derivatives: A broad class of compounds with diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
These compounds share some structural similarities but differ in their specific biological activities and applications.
Propriétés
Formule moléculaire |
C18H17N3S |
|---|---|
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
4-phenyl-N-[(E)-1-phenylpropylideneamino]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H17N3S/c1-2-16(14-9-5-3-6-10-14)20-21-18-19-17(13-22-18)15-11-7-4-8-12-15/h3-13H,2H2,1H3,(H,19,21)/b20-16+ |
Clé InChI |
JUFYVAZPIGYCLH-CAPFRKAQSA-N |
SMILES isomérique |
CC/C(=N\NC1=NC(=CS1)C2=CC=CC=C2)/C3=CC=CC=C3 |
SMILES canonique |
CCC(=NNC1=NC(=CS1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R,10bS)-3-(2,2-dimethylpropanoyl)-2-[4-(methylsulfanyl)phenyl]-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B15012505.png)
![3-[(2Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(phenylimino)-1,3-thiazol-3(2H)-yl]propan-1-ol](/img/structure/B15012506.png)
![2-[(6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B15012512.png)
![4-chloro-3,5-dimethyl-2-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B15012516.png)
![4-bromo-N-(2-{[2-(butylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B15012522.png)
![2,4-dibromo-6-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate](/img/structure/B15012523.png)
![6-tert-butyl-2-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B15012533.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{(Z)-[2-(benzyloxy)-3,5-diiodophenyl]methylidene}acetohydrazide](/img/structure/B15012541.png)
![3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N-[3-(4-fluorophenoxy)-5-nitrophenyl]adamantane-1-carboxamide](/img/structure/B15012549.png)

![4-bromo-2-chloro-6-[(E)-(phenylimino)methyl]phenol](/img/structure/B15012567.png)


